molecular formula C24H29N3O3S B11506670 2-[1-ethyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

2-[1-ethyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

Cat. No.: B11506670
M. Wt: 439.6 g/mol
InChI Key: YLCBHJVFRHHRLT-UHFFFAOYSA-N
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Description

2-[1-ethyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazolidinone core, a phenylethyl group, and a propoxyphenylacetamide moiety.

Preparation Methods

The synthesis of 2-[1-ethyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Core: This step involves the reaction of ethyl isothiocyanate with an appropriate amine to form the imidazolidinone ring.

    Introduction of the Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the Propoxyphenylacetamide Moiety: This final step involves the reaction of the intermediate compound with 4-propoxyphenylacetic acid under appropriate conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-[1-ethyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenylethyl or propoxyphenyl groups, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[1-ethyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[1-ethyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

2-[1-ethyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide can be compared with other similar compounds, such as:

    Phenoxyacetamide Derivatives: These compounds share a similar acetamide moiety but differ in their core structures and substituents.

    Imidazolidinone Derivatives: These compounds have the imidazolidinone core but differ in their side chains and functional groups.

    Thioxoimidazolidinone Derivatives: These compounds share the thioxoimidazolidinone core but differ in their substituents and overall structure.

Properties

Molecular Formula

C24H29N3O3S

Molecular Weight

439.6 g/mol

IUPAC Name

2-[1-ethyl-5-oxo-3-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C24H29N3O3S/c1-3-16-30-20-12-10-19(11-13-20)25-22(28)17-21-23(29)26(4-2)24(31)27(21)15-14-18-8-6-5-7-9-18/h5-13,21H,3-4,14-17H2,1-2H3,(H,25,28)

InChI Key

YLCBHJVFRHHRLT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=CC=C3)CC

Origin of Product

United States

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